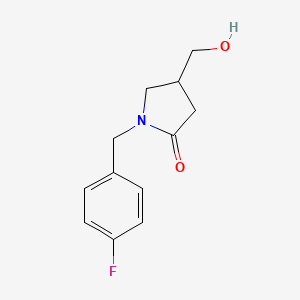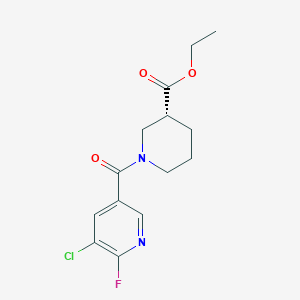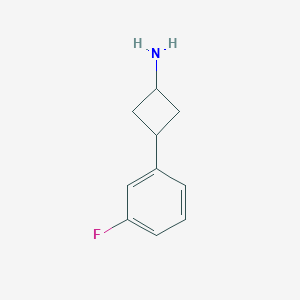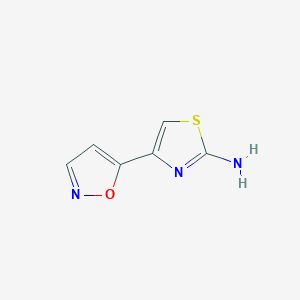![molecular formula C74H21N B2882161 N-Phenyl-2-hexyl[60]fulleropyrrolidine CAS No. 1426332-00-4](/img/structure/B2882161.png)
N-Phenyl-2-hexyl[60]fulleropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Field Effect Transistors
N-Phenyl[60]fulleropyrrolidines, including N-Phenyl-2-hexyl[60]fulleropyrrolidine, are reported to enhance the performance of n-channel organic field-effect transistors (OFETs). These materials show high electron charge-carrier mobility and good ambient operational stability, attributed to their well-controlled molecular structures and the introduction of chemical doping (Long et al., 2016).
Organic Photovoltaic Cells
N-Phenyl[60]fulleropyrrolidines are potential alternative acceptor materials to PC61BM in organic photovoltaic (OPV) cells. These derivatives, when used with low-bandgap donor polymers, exhibit high power conversion efficiencies, making them promising candidates for OPV acceptor materials (Karakawa et al., 2014).
Photodynamic Activity
Fulleropyrrolidine derivatives, including those with basic amino groups, demonstrate significant photodynamic activity. This includes their effectiveness in the photodynamic inactivation of Staphylococcus aureus cells, suggesting potential applications in antimicrobial treatments (Agazzi et al., 2015).
Soluble Fulleropyrrolidine Derivatives
Research into novel soluble fulleropyrrolidine derivatives, like C60-fused N-methyl-(4-hexyloxybenzen-2-yl) pyrrolidine, has shown that these compounds have specific optical and electrochemical properties, affecting their use in photovoltaic devices (Mi & Hwang, 2013).
Fullerene-Based Ferrocene Dyad and Diferrocene Triad
Studies on fullerene[60]-based compounds, including N-methyl-2-(ferrocenyl)(phenyl) fulleropyrrolidine, have shown that these compounds have unique thermodynamic stability, magnetic properties, and band structures. This knowledge lays the foundation for the future design of functional materials for molecular devices (Wu et al., 2017).
Photovoltaic Performance
Research has been conducted on a variety of fulleropyrrolidine derivatives as electron acceptors in bulk-heterojunction type OPV devices. These studies help understand the effects of molecular structure on photovoltaic performance, with findings indicating that the molecular structure greatly influences device efficiency (Yulan et al., 2015).
Liquid Crystalline Properties
Investigations into ionic fullerene derivatives, like N,N-dimethylfulleropyrrolidinium iodide, have provided insights into the electronic structure, self-assembly, and liquid crystalline properties of these materials. This research is significant for understanding the functionality of alkylated fullerene derivatives (Li et al., 2011).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Phenyl-2-hexyl[60]fulleropyrrolidine. For instance, the compound is sensitive to light and air , which could affect its stability and activity. Other factors, such as temperature, pH, and the presence of other molecules, could also influence its action.
Eigenschaften
InChI |
InChI=1S/C74H21N/c1-2-3-4-8-11-14-74-71-65-59-49-37-29-21-17-15-16-19-23(21)31(37)41-35-27(19)28-20(16)24-22-18(15)26-25(17)33-39(29)47-53-43(33)44-34(26)40-30(22)38-32(24)42-36(28)46-45(35)57(51(41)59)67(71)68-58(46)52(42)60-50(38)56-48(40)54(44)62-61(53)69(63(65)55(47)49)73(74,70(62)64(56)66(60)72(68)74)12-75(14)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPMQOHHXXOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C%10=C9C9=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C6=C8C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C6=C%25C8=C(C2=C65)C2=C5C3(CN1C1=CC=CC=C1)C(=C%15C4=C79)C%17=C5C%19=C%21C2=C%238 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
924.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)
![2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)butanamide](/img/structure/B2882081.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2882084.png)

amine](/img/structure/B2882086.png)
![3-(3-But-3-ynyldiazirin-3-yl)-N-[1-(2-methylsulfonylpyrimidin-4-yl)cyclopropyl]propanamide](/img/structure/B2882088.png)
![1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2882090.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882092.png)



![N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882098.png)
![8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline](/img/structure/B2882101.png)
